molecular formula C24H28N4O2S B2563699 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 899950-51-7

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No. B2563699
CAS RN: 899950-51-7
M. Wt: 436.57
InChI Key: JATDPSMEQAVFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

Thioaryl naphthylmethanone oxime ether analogs, including compounds with structural similarities to the chemical , have demonstrated potent cytotoxicity towards various cancer cells. These compounds induce apoptosis, inhibit migration and invasion, and show potent tumor regression in mouse xenograft models without directly inhibiting epidermal growth factor receptor (EGFR) or related receptor tyrosine kinases, suggesting a novel mechanism of action (Chakravarti et al., 2014).

Spectroscopic Properties

The spectroscopic properties of styrylquinolinium dyes, which share structural features such as the dimethylamino group with the compound , have been studied. These dyes show significant charge transfer (CT) band shifting and large Stokes shift, indicating their potential for use in fluorescent markers for biomedical applications (Bakalska et al., 2017).

Nonhematotoxic Anticancer Naphthalimide

A novel naphthalimide derivative, 2,2,2-Trichloro-N-({2-[2-(dimethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin- 5-yl}carbamoyl)acetamide (UNBS3157), exhibits significant antitumor effects without causing hematotoxicity. This compound is more potent than its analog amonafide in vivo, suggesting its potential as an anticancer agent (Van Quaquebeke et al., 2007).

properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-27(2)14-15-28-21-13-6-5-11-19(21)23(26-24(28)30)31-16-22(29)25-20-12-7-9-17-8-3-4-10-18(17)20/h3-4,7-10,12H,5-6,11,13-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATDPSMEQAVFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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